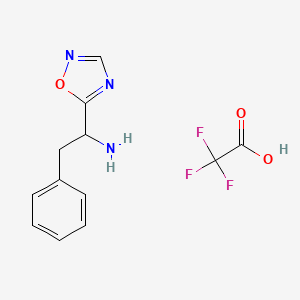

1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid

Übersicht

Beschreibung

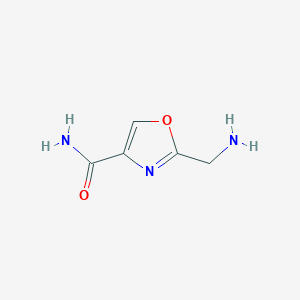

The compound “1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid” is a heterocyclic compound with a 1,2,4-oxadiazole ring . This compound is part of a class of compounds that have been synthesized as potential anti-infective agents, with activities against bacteria, viruses, and other pathogens .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including the compound , has been a topic of interest in drug discovery due to their versatility . The synthesis involves the creation of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including the compound , consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure allows for hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Physical And Chemical Properties Analysis

The compound “1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid” is a powder at room temperature . Its IUPAC name is “2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine 2,2,2-trifluoroacetate” and it has a molecular weight of 303.24 .Wissenschaftliche Forschungsanwendungen

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are recognized for their broad therapeutic potentials across various medicinal fields. These compounds, featuring a five-membered aromatic ring with pyridine type nitrogen atoms, showcase effective binding with numerous enzymes and receptors, facilitating a wide range of bioactivities. The research in developing 1,3,4-oxadiazole-based derivatives is burgeoning, driven by their high therapeutic efficacy in treating diverse ailments. The structured exploration of 1,3,4-oxadiazole compounds has unveiled their significant role in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral applications, among others, underscoring their substantial development value in medicinal chemistry (Verma et al., 2019).

Advances in Synthesis and Pharmacology

The synthesis and pharmacological advancements of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been noteworthy, especially in enhancing their pharmacological activities through hydrogen bond interactions with biomacromolecules. Recent studies highlight the increased pharmacological activities of these derivatives, spanning antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. This surge in research underscores the biologically active unit of oxadiazole in numerous compounds, setting a new trajectory in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Synthetic Approaches and Biological Roles

The synthesis of 1,3,4-oxadiazole derivatives from the dehydration of hydrazines showcases innovative methods for developing new medicinal species. These derivatives have been pivotal in treating various diseases, prompting researchers to devise novel synthesis approaches. The emphasis on 1,3,4-oxadiazole derivatives over the past 15 years has led to significant advancements in their medicinal applications, highlighting their critical role in the discovery of new therapeutic species (Nayak & Poojary, 2019).

1,3,4-Oxadiazole in Drug Development

1,3,4-Oxadiazole compounds have cemented their place in synthetic medicinal chemistry, serving as surrogates of carboxylic acids, carboxamides, and esters. Their extensive applications in polymers, luminescence materials, and corrosion inhibitors highlight their versatility. This comprehensive review delves into the chemical reactivity and biological properties of 1,3,4-oxadiazole derivatives, showcasing their wide-ranging pharmacological activities such as antiviral, analgesic, anti-inflammatory, antitumor, and anti-parasitic effects. This underscores the significance of the 1,3,4-oxadiazole core in the development of new, efficacious, and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).

Safety and Hazards

The compound “1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The 1,2,4-oxadiazole scaffold, which is present in the compound “1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine; trifluoroacetic acid”, has been identified as a promising structure for the development of new anti-infective agents . Future research may focus on the design of new chemical entities based on this scaffold to act against resistant microorganisms .

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole motif have been found to exhibit anti-infective properties . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can block the excitation of the nuclear factor κb (nf-κb) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Biochemical Pathways

Given its potential anti-inflammatory properties and its ability to inhibit the nf-κb signaling pathway , it can be inferred that it may affect pathways related to inflammation and immune response.

Result of Action

In terms of the molecular and cellular effects, one study showed that a compound with a similar structure (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivative) could significantly inhibit the production of relevant inflammatory factors in lipopolysaccharide (LPS)-induced RAW264.7 cells . It was also found to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats and inhibit the production of TNF-α and IL-1β in serum .

Eigenschaften

IUPAC Name |

1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.C2HF3O2/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,7,9H,6,11H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRSDISKBVFRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=NO2)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3249585.png)

![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride](/img/structure/B3249615.png)

![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B3249674.png)

![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B3249676.png)